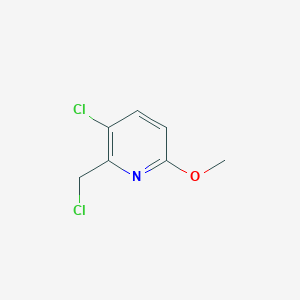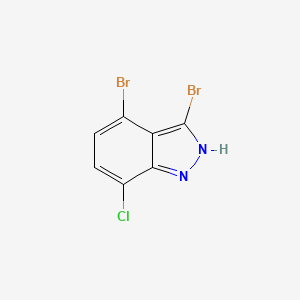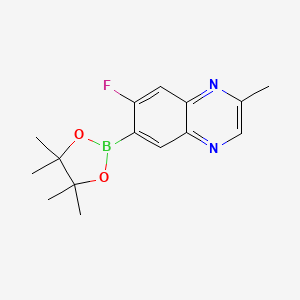![molecular formula C9H8N4O2 B13674308 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a benzodioxole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of Benzodioxole and Triazole: The final step involves the coupling of the benzodioxole moiety with the triazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: It induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(benzo[1,3]dioxol-5-yl)-propionic acid
- Diethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate
Uniqueness
5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole is unique due to its specific combination of a benzodioxole moiety with a triazole ring, which imparts distinct chemical and biological properties. Its potential as an anticancer agent sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H8N4O2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8N4O2/c10-9-11-8(12-13-9)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H3,10,11,12,13) |
Clé InChI |
XSVLXKDGTOHCKO-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)






![2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)

![5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B13674298.png)



